Herpes virus inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C41H64N10O14 |

|---|---|

Molecular Weight |

921.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C41H64N10O14/c1-18(2)13-28(41(64)65)49-38(61)27(16-31(55)56)47-37(60)26(15-29(43)53)48-39(62)32(19(3)4)51-40(63)33(20(5)6)50-35(58)22(8)45-30(54)17-44-34(57)21(7)46-36(59)25(42)14-23-9-11-24(52)12-10-23/h9-12,18-22,25-28,32-33,52H,13-17,42H2,1-8H3,(H2,43,53)(H,44,57)(H,45,54)(H,46,59)(H,47,60)(H,48,62)(H,49,61)(H,50,58)(H,51,63)(H,55,56)(H,64,65)/t21-,22-,25-,26-,27-,28-,32-,33-/m0/s1 |

InChI Key |

FXXZRFUMSFDETL-CEDRMGBBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N |

Origin of Product |

United States |

Foundational & Exploratory

"Herpes virus inhibitor 1" discovery and timeline

An In-Depth Technical Guide to the Discovery and Development of Herpes Simplex Virus 1 (HSV-1) Inhibitors

Introduction

Herpes Simplex Virus 1 (HSV-1) is a highly prevalent human pathogen, with an estimated 3.7 billion people under the age of 50 infected worldwide.[1] The virus establishes lifelong latency in sensory neurons, leading to recurrent reactivations that can cause a range of clinical manifestations from benign cold sores to more severe conditions like keratitis, meningitis, and encephalitis.[1][2] The term "Herpes virus inhibitor 1" does not refer to a singular, specific therapeutic agent but rather encompasses a broad and diverse array of compounds that antagonize the HSV-1 lifecycle. The continuous evolution of drug-resistant viral strains necessitates a perpetual search for novel inhibitors with alternative mechanisms of action.[1] This technical guide provides a comprehensive overview of the discovery, timeline, and scientific underpinnings of the major classes of HSV-1 inhibitors, intended for an audience of researchers, scientists, and drug development professionals.

Timeline of Key Discoveries in HSV-1 Inhibition

The journey to control HSV-1 infections has been marked by several pivotal discoveries, spanning from the first generation of antiviral drugs to emerging therapeutic modalities.

-

1977: The synthesis of 9-(2-hydroxyethoxymethyl) guanine, now famously known as Acyclovir (B1169) (ACV) , is reported. This marked a new era in antiviral therapy due to its high selectivity for virus-infected cells.[3]

-

1978: The non-nucleoside analog Foscarnet is shown to selectively inhibit the DNA polymerase of herpesviruses, providing an alternative for ACV-resistant strains.[3]

-

Late 1990s - Early 2000s: A new class of non-nucleoside inhibitors, the helicase-primase inhibitors (HPIs) , begins to be developed to overcome the limitations of nucleoside analogs.[3][4]

-

2017: Researchers identify the host cell enzyme complex EZH2/1 as a potential target for broad-spectrum antiviral therapy, including against HSV-1.[2]

-

2020s: Advances in biotechnology lead to the exploration of novel therapeutic strategies, including CRISPR-Cas9-based gene editing to directly target the viral genome and the investigation of Pin1 inhibitors as host-targeting agents.[3][5][6]

Major Classes of HSV-1 Inhibitors

Anti-HSV-1 agents can be broadly categorized based on their mechanism of action, targeting either viral components directly or host factors essential for viral replication.

Nucleoside and Nucleotide Analogs

This class of inhibitors forms the cornerstone of current anti-herpetic therapy. They function by targeting the viral DNA polymerase, a key enzyme in the replication of the viral genome.

-

Mechanism of Action: These compounds are prodrugs that are selectively phosphorylated by the viral thymidine (B127349) kinase (TK). The resulting monophosphate is then further phosphorylated by host cell kinases to a triphosphate form, which acts as a competitive inhibitor of the viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination.[7]

-

Key Examples:

Non-Nucleoside Analogs

These inhibitors also target the viral DNA polymerase but do so without requiring activation by the viral TK.

-

Mechanism of Action: They bind to a different site on the DNA polymerase than nucleoside analogs, allosterically inhibiting its activity.

-

Key Example:

-

Foscarnet: A pyrophosphate analog that directly inhibits the viral DNA polymerase and is effective against ACV-resistant strains with mutations in the TK gene.[3]

-

Helicase-Primase Inhibitors (HPIs)

This newer class of drugs targets the HSV-1 DNA helicase-primase complex, which is responsible for unwinding the viral DNA during replication.

-

Mechanism of Action: HPIs bind to and inhibit the function of the helicase-primase complex, thereby halting viral DNA replication. This mechanism is independent of the viral TK and DNA polymerase, making HPIs effective against strains resistant to nucleoside analogs.[3][4]

-

Key Examples:

-

Pritelivir (BAY 57-1293)

-

Amenamevir (ASP2151)

-

Viral Entry Inhibitors

These agents prevent the initial stages of infection by blocking the attachment of the virus to host cells or the fusion of the viral envelope with the cell membrane.

-

Mechanism of Action: They can interact with viral surface glycoproteins, such as gB and gD, or with host cell receptors, preventing the virus from entering the cell.[1][9]

-

Key Example:

-

Docosanol: An over-the-counter topical cream that is thought to inhibit the fusion of the viral envelope with the host cell membrane.[1]

-

Natural Products and their Derivatives

A vast array of natural compounds from plants and marine organisms have been shown to possess anti-HSV-1 activity.

-

Mechanism of Action: These compounds exhibit diverse mechanisms, including direct inactivation of viral particles, inhibition of viral entry and replication, and modulation of the host immune response.[1][9]

-

Key Examples:

-

Polyphenols (e.g., epigallocatechin gallate from green tea): Can interfere with viral attachment and entry.[1]

-

Flavonoids (e.g., luteolin): Can activate host innate immunity pathways like the cGAS-STING pathway.[3]

-

Triterpenoids (e.g., oleanolic acid, glycyrrhizin): Can inhibit viral replication by targeting components of the helicase-primase complex or the viral polymerase.[3][4]

-

Marine-derived compounds (e.g., spongothymidine (B1329284) and spongouridine): Served as the basis for the development of the first antiviral drug, Ara-A.[1]

-

Emerging and Novel Therapeutic Strategies

The future of anti-HSV-1 therapy lies in the development of innovative approaches that can overcome the limitations of current drugs.

-

CRISPR-Cas9 System: This gene-editing technology is being explored to directly target and cleave essential genes in the HSV-1 genome, thereby inhibiting viral replication.[3][6]

-

Small interfering RNAs (siRNAs): These molecules can be designed to specifically target and degrade viral mRNAs, silencing the expression of essential viral proteins.[3]

-

Host-Targeting Agents: Instead of targeting the virus directly, these inhibitors target host cell factors that are crucial for viral replication. An example is the investigation of Pin1 inhibitors , which have been shown to suppress HSV-1 replication at low concentrations.[5]

Quantitative Data on HSV-1 Inhibitors

The efficacy of antiviral compounds is often quantified by their 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.

| Inhibitor Class | Compound | EC50 (µM) | CC50 (µM) | Cell Line | Reference |

| Nucleoside Analog | Acyclovir | 0.77 - 3.61 | >40 | VERO | [1][10] |

| Natural Product | Aspergillipeptide D | 7.93 | >40 | VERO | [10] |

| Natural Product | Ginsenoside Rd | 3.0 | >200 | VERO | [11] |

| Natural Product | Emodin | 21.5 - 195 | - | - | [1] |

| Natural Product | Epigallocatechin gallate | 12.5 - 50 | - | - | [1] |

| Natural Product | Curcumin | 89.6 | - | - | [1] |

| Helicase-Primase Inhibitor | ABI-1179 (50mg weekly) | - | - | In vivo | [12] |

| Helicase-Primase Inhibitor | ABI-5366 (350mg weekly) | - | - | In vivo | [12] |

Note: EC50 and CC50 values can vary depending on the viral strain, cell line, and experimental conditions.

Detailed Experimental Protocols

The characterization of novel anti-HSV-1 compounds relies on a battery of standardized in vitro assays.

Plaque Reduction Assay

This is the gold standard method for determining the antiviral activity of a compound.

-

Objective: To quantify the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

-

Methodology:

-

Seed a monolayer of susceptible cells (e.g., VERO cells) in multi-well plates and grow to confluence.

-

Infect the cell monolayers with a known amount of HSV-1 (typically at a multiplicity of infection, MOI, that produces a countable number of plaques).

-

After a 1-hour adsorption period, remove the viral inoculum.

-

Overlay the cells with a semi-solid medium (e.g., DMEM with methylcellulose) containing serial dilutions of the test compound. A virus control (no compound) and a cell control (no virus, no compound) are included.

-

Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.

-

Fix and stain the cells (e.g., with crystal violet).

-

Count the number of plaques in each well. The EC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

-

Cytotoxicity Assay

It is crucial to assess whether the observed antiviral effect is due to specific inhibition of the virus or to general toxicity to the host cells.

-

Objective: To determine the concentration of a compound that is toxic to the host cells.

-

Methodology (using CCK-8):

-

Seed cells in a 96-well plate at a specific density.

-

After 24 hours, add serial dilutions of the test compound to the wells. A cell control (no compound) and a blank control (no cells) are included.

-

Incubate the plate for the same duration as the plaque reduction assay.

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

The cell viability is calculated as a percentage relative to the untreated cell control. The CC50 is the concentration of the compound that reduces cell viability by 50%.

-

Viral DNA Quantification by Real-Time PCR (RT-PCR)

This assay measures the effect of a compound on the replication of the viral genome.

-

Objective: To quantify the amount of viral DNA produced in infected cells in the presence or absence of a test compound.

-

Methodology:

-

Infect cells with HSV-1 at a high MOI (e.g., 3) and treat with the test compound at a non-toxic concentration.

-

At a specific time post-infection (e.g., 15 hours), harvest the cells.

-

Extract the total DNA from the cells.

-

Perform RT-PCR using primers specific for a viral gene (e.g., UL47 or UL54) and a host housekeeping gene (for normalization).

-

The relative amount of viral DNA is quantified and compared between treated and untreated samples.

-

Visualizations

HSV-1 Life Cycle and Inhibitor Targets

Caption: The HSV-1 life cycle and the points of intervention for major inhibitor classes.

Antiviral Drug Discovery Workflow

Caption: A generalized workflow for the discovery and development of novel antiviral agents.

cGAS-STING Pathway in HSV-1 Infection

Caption: The cGAS-STING pathway, a key component of the innate immune response to HSV-1 DNA.

Conclusion

The landscape of Herpes Simplex Virus 1 inhibitors is a testament to the decades of research dedicated to combating this persistent pathogen. While nucleoside analogs like acyclovir remain the frontline treatment, the rise of drug resistance has spurred the development of new drug classes, such as helicase-primase inhibitors, that offer alternative therapeutic options. The exploration of natural products continues to yield promising lead compounds with diverse mechanisms of action. Furthermore, the advent of cutting-edge technologies like CRISPR-Cas9 and the focus on host-targeting agents are opening up new frontiers in antiviral drug discovery. A multi-pronged approach, potentially involving combination therapies that target different stages of the viral life cycle, will be crucial in the ongoing effort to manage and potentially one day cure HSV-1 infections.

References

- 1. Identifying HSV-1 Inhibitors from Natural Compounds via Virtual Screening Targeting Surface Glycoprotein D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. contagionlive.com [contagionlive.com]

- 3. Frontiers | Anti-HSV-1 agents: an update [frontiersin.org]

- 4. frontiersin.org [frontiersin.org]

- 5. news-medical.net [news-medical.net]

- 6. CLEAR Strategy Inhibited HSV Proliferation Using Viral Vectors Delivered CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Antiviral therapy of HSV-1 and -2 - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anti-HSV-1 activity of Aspergillipeptide D, a cyclic pentapepetide isolated from fungus Aspergillus sp. SCSIO 41501 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assembly Biosciences Reports Positive Interim Results from Phase 1b Clinical Studies of Long-Acting Helicase-Primase Inhibitor Candidates ABI-1179 and ABI-5366 Showing Reductions in Viral Shedding Rate and Virologically Confirmed Genital Lesion Rate in Recurrent Genital Herpes - BioSpace [biospace.com]

The Structure-Activity Relationship of Herpesvirus Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of key herpesvirus inhibitors. The document focuses on two major classes of antiviral agents: nucleoside analogues targeting the viral DNA polymerase and the more recent helicase-primase inhibitors. By understanding the intricate relationship between a compound's chemical structure and its antiviral efficacy, researchers can better design and develop novel therapeutics with improved potency and resistance profiles.

Introduction to Herpesvirus and Therapeutic Targets

Herpesviruses are a family of double-stranded DNA viruses responsible for a wide range of human diseases, from common cold sores (Herpes Simplex Virus 1, HSV-1) and genital herpes (HSV-2) to more severe conditions like encephalitis and infections in immunocompromised individuals.[1][2] The lifecycle of herpesviruses presents several potential targets for antiviral intervention.[3][4]

The viral DNA replication machinery is a primary focus for drug development.[5][6] Key enzymatic targets include:

-

Viral DNA Polymerase: Essential for synthesizing new viral DNA.[7]

-

Thymidine Kinase (TK): An enzyme crucial for the activation of nucleoside analogue prodrugs.[8][9]

-

Helicase-Primase Complex: Responsible for unwinding the viral DNA and synthesizing RNA primers for DNA replication.[1][4][10]

This guide will explore the SAR of inhibitors developed against these critical viral components.

Nucleoside Analogues: Inhibitors of Viral DNA Polymerase

Nucleoside analogues have been the cornerstone of anti-herpes therapy for decades.[7] These compounds mimic natural nucleosides and, after activation by viral and cellular kinases, inhibit the viral DNA polymerase.[8] Acyclovir is a landmark example of this class.[7]

Mechanism of Action

The antiviral activity of nucleoside analogues is dependent on a multi-step activation process, representing a key aspect of their selectivity.

References

- 1. Discovery, SAR and Medicinal Chemistry of Herpesvirus Helicase Pr...: Ingenta Connect [ingentaconnect.com]

- 2. frontiersin.org [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Candidate anti-herpesviral drugs; mechanisms of action and resistance - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Herpes Simplex Viruses: Mechanisms of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What Enables Herpes Simplex Virus To Become Impervious to Drugs? | Harvard Medical School [hms.harvard.edu]

- 7. mdpi.com [mdpi.com]

- 8. Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative Structure–Activity Relationship in the Series of 5-Ethyluridine, N2-Guanine, and 6-Oxopurine Derivatives with Pronounced Anti-Herpetic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Herpes simplex virus helicase-primase inhibitors are active in animal models of human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking a New Frontier in Antiviral Therapy: A Technical Guide to the Identification and Validation of Herpesvirus Helicase-Primase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of resistance to traditional nucleoside analogue therapies for Herpes Simplex Virus (HSV) infections necessitates the exploration of novel antiviral targets. The viral helicase-primase complex, an essential component of the HSV DNA replication machinery, represents a highly promising target. This technical guide provides an in-depth overview of the core principles and methodologies for the identification and validation of inhibitors targeting this complex. For the purpose of this guide, we will refer to a representative helicase-primase inhibitor as "Herpes Virus Inhibitor 1" (HVI-1), drawing upon the well-documented characteristics of advanced clinical candidates like Pritelivir and Amenamevir (B1665350). This document details the mechanism of action, target identification strategies, validation workflows, quantitative antiviral activity, and key experimental protocols crucial for advancing research and development in this area.

Introduction: A Novel Target for an Old Foe

Herpes Simplex Viruses (HSV-1 and HSV-2) are ubiquitous pathogens causing a spectrum of diseases from benign mucocutaneous lesions to life-threatening encephalitis. For decades, the cornerstone of anti-herpetic therapy has been nucleoside analogues, such as acyclovir, which target the viral DNA polymerase. However, the increasing prevalence of drug-resistant strains, particularly in immunocompromised populations, presents a significant clinical challenge.[1]

This has spurred the search for new antiviral agents with alternative mechanisms of action. The HSV helicase-primase complex has emerged as a compelling target.[2] This heterotrimeric enzyme, composed of the UL5, UL52, and UL8 proteins, is indispensable for viral DNA replication.[3][4] It functions to unwind the double-stranded viral DNA at the replication fork (helicase activity, UL5 subunit) and synthesize short RNA primers required for the initiation of DNA synthesis by the viral DNA polymerase (primase activity, UL52 subunit).[3][4] By inhibiting this complex, a novel class of compounds can effectively halt viral replication through a mechanism distinct from that of DNA polymerase inhibitors, thus retaining activity against acyclovir-resistant strains.[1][3]

Mechanism of Action of Helicase-Primase Inhibitors

Helicase-Primase Inhibitors (HPIs) are non-nucleoside analogues that directly bind to the helicase-primase enzyme complex.[2][3] Unlike nucleoside analogues, they do not require activation by viral thymidine (B127349) kinase. The binding of an HPI stabilizes the complex on the DNA substrate, effectively "freezing" it and preventing the catalytic cycles of DNA unwinding and primer synthesis.[5] This action blocks the progression of the replication fork, thereby terminating viral genome duplication. This direct enzymatic inhibition is a key advantage, providing potent antiviral activity against both wild-type and resistant HSV strains.

Signaling Pathway: HSV DNA Replication Fork Inhibition

The following diagram illustrates the critical role of the helicase-primase complex in HSV DNA replication and the point of intervention for HVI-1.

Caption: Inhibition of the HSV DNA Replication Fork by HVI-1.

Target Identification and Validation

The process of identifying and validating the helicase-primase complex as the target for HVI-1 involves a multi-step, evidence-based approach.

Target Identification Workflow

The primary method for identifying the molecular target of a novel antiviral compound is through the generation and characterization of drug-resistant viruses. This process confirms that the drug's activity is mediated through a specific viral protein.

Caption: Workflow for identifying the molecular target of HVI-1.

Studies have consistently shown that viruses resistant to HPIs harbor mutations in the genes encoding the helicase (UL5) or the primase (UL52) subunits.[1][4][6] The clustering of these mutations within specific protein domains provides strong evidence that the helicase-primase complex is the direct target of inhibition.

Target Validation Workflow

Once a target is hypothesized, it must be rigorously validated through independent methods to confirm its role in the drug's mechanism of action.

Caption: Workflow for validating the helicase-primase as the target.

Key validation steps include:

-

Marker Transfer: Engineering the identified resistance mutations into a wild-type viral genome. If the resulting recombinant virus exhibits the same resistance phenotype, it confirms the mutation is responsible for resistance.[6]

-

Biochemical Assays: Using purified helicase-primase enzyme complexes (both wild-type and mutant) in cell-free enzymatic assays. These tests demonstrate that the inhibitor directly blocks the enzyme's activity and that the mutant enzyme is less susceptible to inhibition, directly linking the genetic mutation to the biochemical phenotype.[6]

Quantitative Data on Antiviral Activity

The potency of HVI-1 is determined through in vitro cell-based and enzymatic assays. The data below is representative of leading HPIs, Pritelivir and Amenamevir.

Table 1: In Vitro Antiviral Activity of HPIs Against HSV

| Compound | Virus Strain | Assay Type | Value (µM) | Reference |

| Pritelivir | HSV-1 | IC50 | 0.02 | [7] |

| HSV-2 | IC50 | 0.02 | [7] | |

| Amenamevir | HSV-1 (multiple strains) | EC50 | 0.014 - 0.060 | [3] |

| HSV-2 (multiple strains) | EC50 | 0.023 - 0.046 | [3] | |

| VZV (multiple strains) | EC50 | 0.038 - 0.10 | [3] | |

| Acyclovir | VZV (for comparison) | EC50 | 1.3 - 5.9 | [3] |

IC50 (50% inhibitory concentration): Concentration of a drug that is required for 50% inhibition in vitro. EC50 (50% effective concentration): Concentration of a drug that gives a half-maximal response.

Table 2: In Vitro Cytotoxicity of HPIs

| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| Amenamevir | Various | >100 - >200 | High (not explicitly calculated) | [8] |

CC50 (50% cytotoxic concentration): Concentration of a drug that kills 50% of cells in vitro. Selectivity Index (SI): A measure of the drug's therapeutic window. A higher SI indicates a more favorable safety profile.

Key Experimental Protocols

Detailed and reproducible protocols are fundamental to the evaluation of novel antiviral compounds.

Plaque Reduction Assay (PRA) for EC50 Determination

The PRA is the gold standard for measuring the susceptibility of HSV to antiviral drugs.[9]

Objective: To determine the concentration of HVI-1 that reduces the number of viral plaques by 50% compared to an untreated control.

Methodology:

-

Cell Seeding: Seed confluent monolayers of permissive cells (e.g., Vero cells) in 24-well plates at a density of approximately 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C with 5% CO₂.[10]

-

Virus Infection: Aspirate the culture medium. Infect the cell monolayers with HSV-1 or HSV-2 at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.[10][11]

-

Drug Application: Prepare serial dilutions of HVI-1 in culture medium. After the adsorption period, remove the viral inoculum and replace it with 1 mL of the medium containing the various drug concentrations. Include a "no drug" virus control and a "no virus" cell control.

-

Overlay: To prevent non-specific viral spread, add an overlay medium, such as medium containing 1.2% methylcellulose (B11928114) or 0.4% agarose, directly to each well.[9][10]

-

Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO₂ to allow for plaque formation.[9]

-

Fixation and Staining: Aspirate the overlay medium. Fix the cells with methanol (B129727) or paraformaldehyde. Stain the cell monolayer with a solution like 1% crystal violet, which stains viable cells, leaving clear zones (plaques) where cells have been lysed by the virus.[5][11]

-

Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration relative to the "no drug" control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.[10]

Generation and Selection of Resistant Mutants

Objective: To isolate viral mutants with reduced susceptibility to HVI-1 to identify the drug's target.

Methodology:

-

Serial Passage: Infect permissive cells with a wild-type HSV strain and culture in the presence of a sub-optimal concentration of HVI-1 (approximately the EC50 or EC90).

-

Harvest and Re-passage: Once a full cytopathic effect (CPE) is observed, harvest the virus from the supernatant. Use this viral harvest to infect fresh cell monolayers, gradually increasing the concentration of HVI-1 with each passage.[4][6]

-

Plaque Purification: After several passages (typically 5-10), the viral population should be enriched with resistant mutants. Isolate individual resistant viruses by performing a plaque assay in the presence of a high concentration of HVI-1 and picking well-isolated plaques.

-

Clonal Expansion: Amplify each plaque-purified virus to generate a high-titer stock of the clonal resistant mutant.

-

Phenotypic Confirmation: Confirm the resistance phenotype of each clonal isolate using the Plaque Reduction Assay, comparing its EC50 value to that of the parental wild-type virus.[6]

-

Genotypic Analysis: Extract viral DNA from the confirmed resistant mutants and the wild-type parent. Perform whole-genome sequencing, focusing on the UL5, UL8, and UL52 genes, to identify mutations associated with the resistance phenotype.[1][6]

In Vitro Helicase Enzymatic Assay

Objective: To directly measure the inhibitory effect of HVI-1 on the DNA unwinding activity of the purified helicase-primase complex.

Methodology:

-

Enzyme and Substrate Preparation:

-

Express and purify the recombinant HSV helicase-primase complex (UL5/UL8/UL52).

-

Prepare a DNA substrate that mimics the replication fork. This is typically a short duplex DNA with a single-stranded 3' or 5' overhang. One strand is labeled, often with a radioactive isotope (e.g., ³²P) or a fluorescent probe.[12][13]

-

-

Reaction Mixture: Prepare a reaction buffer containing purified helicase-primase enzyme, the labeled DNA substrate, ATP (as the energy source), and serial dilutions of HVI-1 (or DMSO as a control).[13][14]

-

Reaction Incubation: Initiate the reaction by adding the enzyme or ATP and incubate at 37°C for a defined period (e.g., 30-60 minutes). The helicase will unwind the duplex substrate, displacing the labeled single strand.[13]

-

Quenching: Stop the reaction by adding a quench buffer containing EDTA (to chelate Mg²⁺ required for ATP hydrolysis) and a proteinase.[15]

-

Product Separation: Separate the unwound, labeled single-stranded DNA from the intact duplex substrate using non-denaturing polyacrylamide gel electrophoresis (PAGE).[12][13]

-

Detection and Quantification: Visualize the separated DNA strands by autoradiography (for radioactive labels) or fluorescence imaging. Quantify the amount of displaced single-stranded product in each lane.

-

IC50 Calculation: Calculate the percentage of helicase inhibition at each HVI-1 concentration relative to the DMSO control. Determine the IC50 value by plotting inhibition percentage against inhibitor concentration.

Conclusion

The herpesvirus helicase-primase complex is a clinically and biochemically validated target for a new generation of antiviral drugs. Inhibitors like HVI-1 offer a distinct mechanism of action that circumvents existing resistance to DNA polymerase inhibitors. The workflows and protocols detailed in this guide—from initial phenotypic screening and resistance mapping to genetic and biochemical validation—provide a robust framework for the discovery, characterization, and development of novel HPIs. The continued exploration of this target holds significant promise for addressing the unmet medical need for more effective and resistance-breaking treatments for herpesvirus infections.

References

- 1. Characteristics of Helicase-Primase Inhibitor Amenamevir-Resistant Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral drug resistance and helicase-primase inhibitors of herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Characteristics of Helicase-Primase Inhibitor Amenamevir-Resistant Herpes Simplex Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Growth, Purification, and Titration of Oncolytic Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and characterization of herpes simplex virus type 1 resistant to aminothiazolylphenyl-based inhibitors of the viral helicase-primase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. In vitro antiviral efficacy of amenamevir against feline herpesvirus 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro assays for studying helicase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Helicase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mskcc.org [mskcc.org]

An In-depth Technical Guide to the Inhibition of Herpes Simplex Virus Type 1 (HSV-1) Latency and Reactivation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a molecule designated "Herpes virus inhibitor 1" (HVI1). Therefore, this guide provides a comprehensive overview of the core principles and strategies for inhibiting HSV-1 latency and reactivation, focusing on well-established viral and host targets. The data, experimental protocols, and signaling pathways presented are illustrative of the methodologies and expected outcomes in the research and development of novel inhibitors for HSV-1.

Introduction to HSV-1 Latency and Reactivation

Herpes Simplex Virus Type 1 (HSV-1) is a neurotropic virus that establishes a lifelong latent infection in the sensory neurons of its host. Following a primary infection of mucosal epithelial cells, the virus travels via retrograde axonal transport to the neuronal cell bodies in sensory ganglia, such as the trigeminal ganglia.[1][2][3][4] During latency, the viral genome persists as a circular episome in the nucleus of infected neurons, with a highly restricted pattern of gene expression.[3][5] This quiescent state is periodically interrupted by reactivation events, often triggered by stimuli like stress, UV light, or immunosuppression, leading to the production of new viral particles, recurrent lesions, and potential for transmission.[1][6][7]

The transition between latency and the lytic cycle is a complex process governed by the interplay of viral and host factors. Two key viral players in this regulation are the Latency-Associated Transcript (LAT) and the immediate-early protein Infected Cell Protein 0 (ICP0) .

-

Latency-Associated Transcript (LAT): LAT is the only viral gene that is abundantly transcribed during latency.[3][8][9] It is a non-coding RNA that plays a crucial role in the establishment and maintenance of latency, in part by promoting the survival of infected neurons and suppressing lytic gene expression.[1][8][9] The primary 8.3 kb LAT is processed into a stable 2 kb intron, which is thought to be the main functional entity.[8][10]

-

Infected Cell Protein 0 (ICP0): ICP0 is a key viral transactivator and an E3 ubiquitin ligase that is essential for efficient lytic infection and reactivation from latency.[6][11][12][13][14] It counteracts the host's intrinsic antiviral defenses by targeting several cellular proteins for proteasomal degradation, thereby creating a cellular environment permissive for viral gene expression and replication.[11][12][14]

Given their central roles, both LAT and ICP0, as well as host factors that interact with them, represent prime targets for therapeutic intervention aimed at preventing HSV-1 reactivation.

Strategies for Inhibiting HSV-1 Latency and Reactivation

The development of inhibitors that can effectively suppress HSV-1 reactivation is a major goal of antiviral research. Current antiviral drugs, such as acyclovir, primarily target the lytic phase of the viral life cycle and have no effect on the latent reservoir.[1][15] Advanced therapeutic strategies focus on either reinforcing the latent state ("lock-in" strategy) or specifically targeting the molecular machinery of reactivation.

Targeting ICP0 Function

ICP0's multifaceted role in promoting lytic infection makes it an attractive target for inhibition. Strategies include:

-

Inhibition of E3 Ubiquitin Ligase Activity: The RING finger domain of ICP0 is critical for its E3 ubiquitin ligase function.[6][11] Small molecules designed to bind to this domain could prevent the degradation of host restriction factors, thereby maintaining the repression of lytic gene expression.

-

Disruption of Protein-Protein Interactions: ICP0 interacts with a variety of host proteins to exert its function.[6][11][12] Inhibitors that block the interaction of ICP0 with key cellular partners, such as components of the nuclear domain 10 (ND10) like PML and Sp100, could prevent the dismantling of these antiviral structures.[6][11]

Modulation of the Latency-Associated Transcript (LAT)

While LAT promotes latency, its precise mechanisms are complex and context-dependent. Therapeutic approaches related to LAT could involve:

-

Stabilizing LAT Expression: Enhancing the expression or stability of LAT could reinforce the latent state and prevent reactivation.

-

Targeting LAT-derived microRNAs: LAT encodes several microRNAs that can regulate both viral and host gene expression.[1] Modulating the activity of these miRNAs could influence the latency-reactivation switch.

Targeting Host Factors

The maintenance of HSV-1 latency is heavily dependent on the host cell's epigenetic machinery. The viral genome in latently infected neurons is associated with repressive histone modifications.

-

Histone Deacetylase (HDAC) Inhibitors: While counterintuitive, some studies suggest that HDAC inhibitors can induce a "shock and kill" approach by forcing the virus out of latency, making it susceptible to conventional antivirals. However, this approach carries risks of inducing widespread reactivation.

-

Histone Methyltransferase (HMT) and Demethylase (HDM) Inhibitors: Targeting specific histone modifying enzymes could help to maintain the repressive chromatin state on lytic gene promoters. For example, inhibition of the histone demethylase LSD1 has been shown to reduce HSV-1 replication and recurrence by promoting epigenetic suppression of the viral genome.[16]

Illustrative Data on a Hypothetical HSV-1 Inhibitor

To demonstrate the type of data generated during the characterization of a novel inhibitor, the following tables present hypothetical results for a compound, "Hypothetin-A," designed to inhibit ICP0's E3 ubiquitin ligase activity.

Table 1: Effect of Hypothetin-A on HSV-1 Reactivation in an Ex Vivo Rabbit Latency Model

| Treatment Group | Number of Ganglia | Reactivation Frequency (%) | Mean Viral Titer (PFU/mL) upon Reactivation |

| Vehicle Control | 20 | 85% (17/20) | 5.4 x 10^5 |

| Hypothetin-A (10 µM) | 20 | 25% (5/20) | 1.2 x 10^3 |

| Hypothetin-A (50 µM) | 20 | 5% (1/20) | 2.5 x 10^2 |

Table 2: Quantitative PCR Analysis of Viral Gene Expression in Latently Infected Mouse Trigeminal Ganglia Treated with Hypothetin-A

| Gene Target | Treatment Group | Relative Gene Expression (Fold Change vs. Vehicle) |

| ICP0 | Vehicle Control | 1.00 |

| Hypothetin-A (25 mg/kg) | 0.95 | |

| ICP4 | Vehicle Control | 1.00 |

| Hypothetin-A (25 mg/kg) | 0.15 | |

| gC (Late Gene) | Vehicle Control | 1.00 |

| Hypothetin-A (25 mg/kg) | 0.05 | |

| LAT | Vehicle Control | 1.00 |

| Hypothetin-A (25 mg/kg) | 1.10 |

Detailed Experimental Protocols

The following are standard protocols used in the study of HSV-1 latency and the evaluation of potential inhibitors.

In Vitro Model of Neuronal Latency

This model uses primary neuronal cultures to establish a quiescent HSV-1 infection that mimics latency.

-

Neuronal Culture Preparation:

-

Dissect trigeminal ganglia (TG) from neonatal mice or rats.

-

Dissociate the ganglia into single cells using enzymatic digestion (e.g., collagenase and dispase).

-

Plate the neuronal cells on a substrate-coated surface (e.g., poly-D-lysine and laminin) in a neurobasal medium supplemented with nerve growth factor (NGF) to promote survival and differentiation.[17]

-

-

Establishment of Latent Infection:

-

Infect the differentiated neuronal cultures with a low multiplicity of infection (MOI) of HSV-1.

-

Treat the cultures with an antiviral agent, such as acyclovir, for 5-7 days to suppress lytic replication and allow the establishment of latency.[17][18]

-

After the treatment period, remove the antiviral agent and maintain the cultures in the presence of NGF. The absence of viral replication confirms the establishment of a quiescent state.

-

-

Induction of Reactivation and Inhibitor Testing:

-

To induce reactivation, apply a stimulus such as NGF deprivation, treatment with a PI3K inhibitor, or superinfection with a replication-deficient virus expressing ICP0.[3][19]

-

To test an inhibitor, add the compound to the culture medium before, during, or after the reactivation stimulus.

-

Assess viral reactivation by monitoring for cytopathic effects, quantifying viral titers in the supernatant via plaque assay, or measuring viral gene expression by qPCR.

-

Ex Vivo Ganglion Explant Culture

This method uses ganglia from latently infected animals to study reactivation in a more physiologically relevant context.

-

Establishment of Latency In Vivo:

-

Infect adult mice or rabbits via a peripheral route, such as corneal scarification or footpad injection, with HSV-1.

-

Allow sufficient time (e.g., >30 days) for the virus to establish a latent infection in the corresponding sensory ganglia (e.g., trigeminal ganglia for ocular infection).

-

-

Ganglion Explant and Culture:

-

Euthanize the latently infected animals and aseptically dissect the sensory ganglia.

-

Place individual ganglia in culture medium. The process of explantation itself can serve as a stimulus for reactivation.[20]

-

To test an inhibitor, add the compound to the culture medium at the time of explantation.

-

-

Assessment of Reactivation:

-

Monitor the culture medium for the presence of infectious virus over a period of 7-14 days.

-

Quantify the viral load in the medium at different time points using a plaque assay on a permissive cell line (e.g., Vero cells).

-

Visualizations of Pathways and Workflows

Signaling Pathways and Logical Relationships

References

- 1. pnas.org [pnas.org]

- 2. mdpi.com [mdpi.com]

- 3. Molecular basis of HSV latency and reactivation - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. HSV-1 Latency and the Roles of the LATs [caister.com]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. The Latency-Associated Transcript Gene Enhances Establishment of Herpes Simplex Virus Type 1 Latency in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The HSV-1 Latency-Associated Transcript Functions to Repress Latent Phase Lytic Gene Expression and Suppress Virus Reactivation from Latently Infected Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. HSV-1 ICP0: paving the way for viral replication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HSV-1 ICP0: An E3 Ubiquitin Ligase That Counteracts Host Intrinsic and Innate Immunity [mdpi.com]

- 13. The herpes simplex virus type 1 regulatory protein ICP0 enhances virus replication during acute infection and reactivation from latency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The HSV-1 ubiquitin ligase ICP0: Modifying the cellular proteome to promote infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting Host Cellular Factors as a Strategy of Therapeutic Intervention for Herpesvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NIH-led scientists describe new herpes treatment strategy | EurekAlert! [eurekalert.org]

- 17. HSV Latency In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 18. Models of Herpes Simplex Virus Latency [mdpi.com]

- 19. ICP0 Is Required for Efficient Reactivation of Herpes Simplex Virus Type 1 from Neuronal Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanisms of herpes simplex virus type 1 reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiviral Activity Spectrum of Acyclovir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyclovir (B1169), a synthetic purine (B94841) nucleoside analogue, remains a cornerstone of anti-herpesvirus therapy. Its efficacy stems from a highly selective mechanism of action, which is initiated by the viral-encoded enzyme thymidine (B127349) kinase (TK). This selectivity ensures potent inhibition of viral replication with minimal toxicity to host cells. This technical guide provides an in-depth overview of the in vitro antiviral activity spectrum of acyclovir against various herpesviruses. It includes quantitative data on its potency and cytotoxicity, detailed experimental protocols for assessing its antiviral effects, and visualizations of its mechanism of action and common experimental workflows.

Mechanism of Action

Acyclovir is a prodrug that requires activation within a virus-infected cell. Its mechanism of action is a multi-step process that ensures its antiviral activity is targeted.[1][2]

-

Selective Phosphorylation: Acyclovir is preferentially taken up by cells infected with herpesviruses. Inside the cell, the viral-encoded thymidine kinase (TK) recognizes acyclovir and catalyzes its conversion to acyclovir monophosphate.[2][3][4] This initial phosphorylation step is critical for acyclovir's selectivity, as uninfected host cells have significantly lower thymidine kinase activity and do not efficiently phosphorylate the drug.[3][5]

-

Conversion to Triphosphate: Host cell kinases then further phosphorylate acyclovir monophosphate to acyclovir diphosphate (B83284) and subsequently to the active form, acyclovir triphosphate (ACV-TP).[3][6]

-

Inhibition of Viral DNA Polymerase: ACV-TP acts as a potent and selective inhibitor of viral DNA polymerase. It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain.[3][4]

-

Chain Termination: Once incorporated into the viral DNA, acyclovir triphosphate leads to obligate chain termination. This is because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, thus halting viral DNA replication.[1][2] The viral DNA polymerase is effectively inactivated after binding to the acyclovir-terminated template.[3]

Figure 1: Mechanism of action of Acyclovir.

In Vitro Antiviral Activity Spectrum

Acyclovir demonstrates potent antiviral activity against several members of the Herpesviridae family. Its efficacy is most pronounced against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) and varicella-zoster virus (VZV).[4][7] Its activity against Epstein-Barr virus (EBV) is moderate, while it is generally considered to have poor activity against cytomegalovirus (CMV) because CMV does not encode its own thymidine kinase.[4]

The antiviral potency of acyclovir is typically quantified by the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit viral replication by 50%.[8] Cytotoxicity is measured by the 50% cytotoxic concentration (CC50), the concentration that reduces the viability of uninfected host cells by 50%.[8] The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of an antiviral's therapeutic window.[8]

Table 1: Antiviral Activity (EC50/IC50) of Acyclovir Against Various Herpesviruses

| Virus | Cell Line | EC50/IC50 (µM) | Reference |

| HSV-1 | Macrophages | 0.0025 | [9] |

| HSV-1 | MRC-5 | 3.3 | [9] |

| HSV-1 | Vero | 8.5 | [9] |

| HSV-1 (Oral Isolates) | - | 0.55 (median) | [10] |

| HSV-1 | - | 0.89 (µg/ml, average) | [11] |

| HSV-2 (Genital Isolates) | - | 0.95 (median) | [10] |

| HSV-2 | - | 1.08 (µg/ml, average) | [11] |

| VZV | WI-38 | 1.6 - 5.05 | [5] |

Note: Values can vary depending on the viral strain, cell line, and assay method used.

Table 2: Cytotoxicity (CC50) of Acyclovir in Different Cell Lines

| Cell Line | Description | CC50 (µg/mL) | Reference |

| Vero | African green monkey kidney epithelial cells | 617.00 | [12] |

| Vero | African green monkey kidney epithelial cells | >2842 (>6400 µM) | [13] |

| MRC-5 | Human fetal lung fibroblast cells | >4.5 (>20 µM) | [9] |

Experimental Protocols

The in vitro antiviral activity of acyclovir is commonly determined using plaque reduction assays and cytotoxicity assays.

Plaque Reduction Assay (PRA)

The plaque reduction assay is the gold standard for measuring the ability of an antiviral compound to inhibit the replication of a cytopathic virus.

Objective: To determine the concentration of acyclovir that reduces the number of viral plaques by 50% (EC50).

Materials:

-

Confluent monolayers of a susceptible cell line (e.g., Vero cells) in 24-well plates.[14]

-

Herpes simplex virus stock of a known titer.

-

Acyclovir stock solution, serially diluted in culture medium.

-

Overlay medium (e.g., DMEM with 1.2% methylcellulose (B11928114) or agarose) to prevent secondary plaque formation.[14][15]

-

Fixative solution (e.g., 8% formaldehyde).[14]

-

Staining solution (e.g., 0.3% neutral red or crystal violet).[14]

Procedure:

-

Cell Seeding: Seed Vero cells into 24-well plates and incubate until a confluent monolayer is formed (typically 24 hours).[14]

-

Virus Infection: Remove the growth medium and infect the cell monolayers with a dilution of virus calculated to produce a countable number of plaques (e.g., 50-100 PFU/well) for 1 hour at 37°C.[14]

-

Compound Addition: After the incubation period, remove the virus inoculum.

-

Overlay: Add an overlay medium containing various concentrations of acyclovir (or a DMSO control) to the wells.[14]

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (e.g., 72 hours for HSV-1).[15]

-

Fixation and Staining: Remove the overlay medium, fix the cells, and then stain them. The viable cells will take up the stain, while the areas of viral-induced cell death (plaques) will remain clear.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each acyclovir concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration and using regression analysis.[14]

References

- 1. What is the mechanism of Acyclovir? [synapse.patsnap.com]

- 2. Aciclovir - Wikipedia [en.wikipedia.org]

- 3. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dermnetnz.org [dermnetnz.org]

- 5. academic.oup.com [academic.oup.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. The spectrum of antiviral activities of acyclovir in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. The potency of acyclovir can be markedly different in different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spectrum of sensitivity of acyclovir of herpes simplex virus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frequency of Acyclovir-Resistant Herpes Simplex Virus in Clinical Specimens and Laboratory Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synergistic effects of acyclovir and 3, 19- isopropylideneandrographolide on herpes simplex virus wild types and drug-resistant strains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Investigative Peptide–Acyclovir Combination to Control Herpes Simplex Virus Type 1 Ocular Infection - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on Herpes Virus Inhibitor 1: A Technical Guide to its Mechanism and Antiviral Activity against HSV

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research surrounding a specific peptide inhibitor of Herpes Simplex Virus (HSV), designated as "Herpes Virus Inhibitor 1." This document details its mechanism of action, quantitative inhibitory data, and the experimental protocols used in its initial characterization. The information is intended to serve as a foundational resource for researchers in antiviral drug discovery and development.

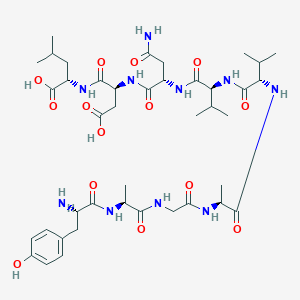

Introduction to this compound

This compound is a synthetic nonapeptide with the amino acid sequence Tyr-Ala-Gly-Ala-Val-Val-Asn-Asp-Leu .[1][2][3] Early research identified this peptide as a specific inhibitor of the Herpes Simplex Virus-encoded ribonucleotide reductase (RR).[4][5][6][7] The viral RR is an essential enzyme for the synthesis of deoxyribonucleotides, which are the building blocks for viral DNA replication.[4][8] Unlike many antiviral drugs that target the viral DNA polymerase, this compound acts by disrupting the quaternary structure of the viral RR enzyme.[1][9] This peptide corresponds to the C-terminal sequence of the small subunit (RR2 or H2) of the HSV ribonucleotide reductase.[4][6] Its inhibitory action is highly specific to the viral enzyme, with no significant effect on the host's cellular RR, making it a promising candidate for antiviral therapy.[4][5]

Mechanism of Action

The HSV ribonucleotide reductase is a heterodimeric enzyme composed of a large subunit (RR1 or H1) and a small subunit (RR2 or H2).[4][6][7] The association of these two subunits is crucial for the enzyme's catalytic activity. This compound, being a mimic of the C-terminus of the RR2 subunit, competitively inhibits the interaction between RR1 and RR2.[5][6][7] This interference with subunit association leads to the inactivation of the enzyme, thereby preventing the conversion of ribonucleotides to deoxyribonucleotides. The subsequent depletion of the deoxyribonucleotide pool halts viral DNA synthesis and, consequently, inhibits viral replication.[4][8]

Quantitative Inhibitory Data

The inhibitory potency of this compound and its analogues has been quantified through in vitro enzymatic assays. The following table summarizes the 50% inhibitory concentration (IC50) values for the inhibition of HSV ribonucleotide reductase activity.

| Peptide Sequence | Designation | IC50 (µM) |

| Tyr-Ala-Gly-Ala-Val-Val-Asn-Asp-Leu | This compound (H2-(7-15)) | 36 |

| Val-Val-Asn-Asp-Leu | Minimal Active Core | 760 |

| Ser-Thr-Ser-Tyr-Ala-Gly-Ala-Val-Val-Asn-Asp-Leu | H2-(4-15) | 17 |

| Glu-Cys-Arg-Ser-Thr-Ser-Tyr-Ala-Gly-Ala-Val-Val-Asn-Asp-Leu | H2-(1-15) | 26 |

| Data sourced from Gaudreau et al., 1987. |

Experimental Protocols

The following is a representative protocol for an in vitro Herpes Simplex Virus Ribonucleotide Reductase inhibition assay, based on early research methodologies.

Preparation of HSV-1 Infected Cell Extracts

-

Cell Culture: Baby hamster kidney (BHK-21) cells are grown to sub-confluence in appropriate cell culture flasks.

-

Serum Starvation: To minimize the activity of cellular ribonucleotide reductase, the cells are serum-starved for 48 hours prior to infection.

-

Virus Infection: The serum-starved cells are infected with HSV-1 (e.g., strain H-29) at a high multiplicity of infection (MOI).

-

Cell Lysis: At peak viral enzyme expression (typically 6-8 hours post-infection), the cells are harvested, washed with a buffered saline solution, and lysed in a hypotonic buffer containing a non-ionic detergent and protease inhibitors.

-

Centrifugation: The cell lysate is centrifuged at high speed to pellet cellular debris, and the resulting supernatant containing the viral enzyme is collected.

Ribonucleotide Reductase Activity Assay

-

Reaction Mixture: The standard assay mixture contains 0.2 M HEPES buffer (pH 8.1), 10 mM dithiothreitol, and the ribonucleoside diphosphate (B83284) substrate (e.g., CDP or ADP).

-

Inhibitor Addition: Varying concentrations of the peptide inhibitor (this compound) are added to the reaction mixtures.

-

Enzyme Addition: The reaction is initiated by the addition of the HSV-1 infected cell extract.

-

Incubation: The reaction mixtures are incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: The reaction is stopped by the addition of perchloric acid.[7]

-

Quantification of Deoxyribonucleotides: The amount of deoxyribonucleotide product formed is quantified. This can be achieved by various methods, including high-performance liquid chromatography (HPLC) or by using radiolabeled substrates and measuring the incorporation of radioactivity into the deoxyribonucleotide product.

-

IC50 Determination: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated from the dose-response curve.

Conclusion and Future Perspectives

The early research on this compound established a novel and specific mechanism for inhibiting HSV replication by targeting the viral ribonucleotide reductase. The peptide's ability to disrupt the association of the RR1 and RR2 subunits provided a clear rationale for its antiviral activity and highlighted a promising target for drug development. While this specific nonapeptide may have limitations in terms of bioavailability and stability for direct therapeutic use, the foundational knowledge gained from these early studies has paved the way for the design and development of more potent and drug-like small molecule inhibitors of HSV ribonucleotide reductase. Further research building on these principles continues to be a valuable strategy in the ongoing effort to develop new and effective treatments for Herpes Simplex Virus infections.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ribonucleotide reductase: an important enzyme in the replication of herpes simplex virus type 1 and a target for antiviral chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are HSV RNR inhibitors and how do they work? [synapse.patsnap.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Herpes simplex virus type 1-induced ribonucleotide reductase activity is dispensable for virus growth and DNA synthesis: isolation and characterization of an ICP6 lacZ insertion mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The identification of viral ribonucleotide reductase encoded by ORF23 and ORF141 genes and effect on CyHV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. Viral ribonucleotide reductase attenuates the anti-herpes activity of acyclovir in contrast to amenamevir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ribonucleotide reductase induced by herpes simplex type 1 virus. Characterization of a distinct enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the pharmacokinetics of "Herpes virus inhibitor 1"

Lack of Public Scientific Data on "Herpes Virus Inhibitor 1"

An extensive search of publicly available scientific literature and databases has revealed no specific compound designated "this compound" with associated pharmacokinetic data or detailed scientific studies. This name appears to be a generic identifier used by some commercial suppliers for a product of unspecified chemical structure.

Due to the absence of scientific data, it is not possible to provide an in-depth technical guide on the pharmacokinetics of this specific compound.

However, to address the core interest of the request for an in-depth technical guide for researchers, this document provides a representative overview of the pharmacokinetics, experimental protocols, and relevant signaling pathways for well-characterized classes of Herpes Simplex Virus (HSV) inhibitors. This guide is based on established antiviral drugs and drug candidates in the field.

Representative Pharmacokinetics of Herpes Virus Inhibitors

The pharmacokinetic profiles of anti-herpesvirus agents are critical to their clinical efficacy, determining dosing regimens, and potential for toxicity. The data below is representative of different classes of well-studied HSV inhibitors, such as nucleoside analogs (e.g., Acyclovir) and helicase-primase inhibitors (e.g., Amenamevir, Pritelivir).[1][2]

Table 1: Representative Pharmacokinetic Parameters of Select Anti-Herpesvirus Agents

| Parameter | Nucleoside Analogs (e.g., Acyclovir) | Helicase-Primase Inhibitors (e.g., Amenamevir) |

| Bioavailability | 15-30% (Oral) | ~60-80% |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2.5 hours | 2 - 4 hours |

| Plasma Protein Binding | 9-33% | >95% |

| Volume of Distribution (Vd) | 0.8 L/kg | High (tissue-penetrant) |

| Primary Route of Elimination | Renal (glomerular filtration and tubular secretion) | Primarily hepatic metabolism |

| Half-life (t1/2) | 2.5 - 3.5 hours (in adults with normal renal function) | ~10-20 hours |

| Metabolism | Minimally metabolized | Extensively metabolized by cytochrome P450 enzymes |

Key Experimental Protocols in Antiviral Pharmacokinetic Studies

The following are standard methodologies employed in the preclinical and clinical evaluation of anti-herpesvirus compounds.

In Vitro Antiviral Activity Assays

-

Plaque Reduction Assay: This is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).

-

Confluent monolayers of susceptible cells (e.g., Vero cells) are infected with a known quantity of HSV.

-

The infected cells are then overlaid with a semi-solid medium containing serial dilutions of the test compound.

-

After an incubation period to allow for plaque formation, the cells are fixed and stained.

-

Plaques are counted, and the IC50 value is calculated.

-

Preclinical Pharmacokinetic Studies in Animal Models

-

Single-Dose and Multiple-Dose Pharmacokinetics:

-

The test compound is administered to animal models (e.g., mice, rats, non-human primates) via relevant routes (e.g., oral, intravenous).

-

Blood samples are collected at predetermined time points post-administration.

-

Plasma concentrations of the parent drug and its major metabolites are quantified using validated analytical methods such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Pharmacokinetic parameters (as listed in Table 1) are calculated using appropriate software.

-

Human Clinical Trials

-

Phase I Studies: These are typically conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetic profile of the drug. Blood and urine samples are collected to determine ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Phase II/III Studies: These studies in infected patients further evaluate the drug's efficacy and safety, and continue to monitor its pharmacokinetic profile in the target population.

Relevant Signaling Pathways in HSV Infection and Inhibition

Herpes simplex virus manipulates host cell signaling pathways to facilitate its replication and evade the immune response. Many antiviral agents, directly or indirectly, interfere with these processes.

cGAS-STING Pathway and Viral Evasion

The cGAS-STING pathway is a critical component of the innate immune response to viral DNA.[3] Upon detection of viral DNA in the cytoplasm, cyclic GMP-AMP synthase (cGAS) produces cGAMP, which activates the stimulator of interferon genes (STING). This leads to the production of type I interferons and other inflammatory cytokines to establish an antiviral state.[3] HSV has evolved mechanisms to counteract this pathway.[3][4]

Caption: The cGAS-STING innate immunity pathway.

Experimental Workflow for Pharmacokinetic Analysis

The general workflow for determining the pharmacokinetic profile of a potential antiviral compound is a multi-step process that moves from in vitro characterization to in vivo studies.

Caption: A generalized workflow for pharmacokinetic drug discovery.

References

- 1. Candidate anti-herpesviral drugs; mechanisms of action and resistance - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Amenamevir, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. tandfonline.com [tandfonline.com]

Methodological & Application

Synthesis of a Potent Herpes Simplex Virus 1 Inhibitor: A Detailed Laboratory Protocol

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the laboratory synthesis of 6-(4-octylanilino)uracil, a potent and selective inhibitor of Herpes Simplex Virus 1 (HSV-1) uracil-DNA glycosylase (UDG). Detailed methodologies for the synthesis, purification, and characterization of the compound are presented. Additionally, the underlying mechanism of action and relevant signaling pathways are illustrated to provide a complete context for researchers in the field of antiviral drug development.

Introduction

Herpes Simplex Virus 1 (HSV-1) is a prevalent pathogen that establishes lifelong latent infections, with reactivation leading to a range of diseases from cold sores to more severe conditions like encephalitis. A key enzyme in the HSV-1 life cycle is uracil-DNA glycosylase (UDG), which is involved in viral DNA repair and is thought to be crucial for the reactivation of the virus from latency.[1][2][3] Inhibition of HSV-1 UDG presents a promising therapeutic strategy for the management of HSV-1 infections.

One such inhibitor, 6-(4-octylanilino)uracil, has demonstrated potent and selective inhibition of HSV-1 UDG. This document outlines a detailed protocol for the synthesis of this compound, adapted from established methods for the preparation of 6-substituted uracil (B121893) derivatives.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of 6-(4-octylanilino)uracil

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₂₅N₃O₂ | N/A |

| Molecular Weight | 315.41 g/mol | N/A |

| Melting Point | Not available | N/A |

| ¹H NMR (DMSO-d₆) | Predicted shifts based on related structures: δ 10.5-11.5 (br s, 2H, NH), 7.0-7.5 (m, 4H, Ar-H), 4.9-5.1 (s, 1H, C5-H), 2.5-2.7 (t, 2H, Ar-CH₂), 1.5-1.7 (m, 2H, CH₂), 1.2-1.4 (m, 10H, (CH₂)₅), 0.8-0.9 (t, 3H, CH₃) | N/A |

| ¹³C NMR (DMSO-d₆) | Predicted shifts based on related structures: δ 163-165 (C4), 160-162 (C2), 150-152 (C6), 140-142 (Ar-C), 128-130 (Ar-CH), 120-122 (Ar-CH), 118-120 (Ar-C), 80-82 (C5), 35-37 (Ar-CH₂), 31-33 (CH₂), 28-30 ((CH₂)₅), 22-24 (CH₂), 14-16 (CH₃) | N/A |

| Mass Spectrometry | Expected m/z: 316.20 [M+H]⁺, 338.18 [M+Na]⁺ | N/A |

Table 2: Reagents and Materials

| Reagent/Material | Grade | Supplier |

| 6-chlorouracil (B25721) | Reagent | Commercially available |

| 4-octylaniline (B91056) | Reagent | Commercially available |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially available |

| Triethylamine (B128534) (TEA) | Reagent | Commercially available |

| Hydrochloric acid (HCl) | Concentrated | Commercially available |

| Ethanol (B145695) | Reagent | Commercially available |

| Ethyl acetate (B1210297) | HPLC grade | Commercially available |

| Hexanes | HPLC grade | Commercially available |

| Silica (B1680970) gel | 60 Å, 230-400 mesh | Commercially available |

Experimental Protocols

Synthesis of 6-(4-octylanilino)uracil

This protocol is adapted from the general procedure for the synthesis of 6-(arylamino)uracils.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-chlorouracil (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Reagents: To the suspension, add 4-octylaniline (1.2 eq) followed by triethylamine (2.0 eq).

-

Reaction: Heat the reaction mixture to 100-110 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water with vigorous stirring.

-

Precipitation and Filtration: A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for 6-(4-octylanilino)uracil.

Mechanism of Action: Inhibition of HSV-1 Uracil-DNA Glycosylase

Caption: Inhibition of HSV-1 UDG by 6-(4-octylanilino)uracil disrupts viral DNA repair.

Discussion

The synthesis protocol provided herein offers a straightforward method for the preparation of 6-(4-octylanilino)uracil, a potent inhibitor of HSV-1 UDG. The mechanism of action involves the direct inhibition of the UDG enzyme, which plays a critical role in the base excision repair pathway of the virus. By preventing the removal of misincorporated uracil from the viral genome, the inhibitor disrupts viral DNA replication and may also interfere with the virus's ability to reactivate from a latent state.[1][2] This targeted approach offers a high degree of selectivity for the viral enzyme over its human counterpart, making it an attractive candidate for further drug development.

Safety Precautions

Standard laboratory safety procedures should be followed at all times. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. The reagents used in this synthesis are hazardous and should be handled with care. Consult the Safety Data Sheets (SDS) for each chemical before use.

References

- 1. Uracil in OriS of herpes simplex 1 alters its specific recognition by origin binding protein (OBP): does virus induced uracil-DNA glycosylase play a key role in viral reactivation and replication? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence that the herpes simplex virus type 1 uracil DNA glycosylase is required for efficient viral replication and latency in the murine nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence that the herpes simplex virus type 1 uracil DNA glycosylase is required for efficient viral replication and latency in the murine nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Efficacy Testing of Herpes Virus Inhibitor 1 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herpes simplex viruses (HSV-1 and HSV-2) are prevalent pathogens causing a range of diseases from oral and genital lesions to more severe conditions like encephalitis.[1][2] While existing antiviral therapies, such as acyclovir (B1169) and its derivatives, are effective, the emergence of drug-resistant strains necessitates the development of new therapeutic agents.[2][3][4] "Herpes Virus Inhibitor 1" is a novel investigational antiviral compound. These application notes provide detailed protocols for evaluating the in vivo efficacy of "this compound" in established mouse models of HSV-1 infection.

The primary mechanism of action for many anti-herpes agents is the inhibition of viral DNA replication.[5][6] For instance, acyclovir is a nucleoside analogue that, after conversion to its triphosphate form by viral and cellular kinases, competitively inhibits viral DNA polymerase and leads to chain termination.[5] Other novel inhibitors, such as helicase-primase inhibitors, target the viral helicase-primase complex to halt viral DNA unwinding and synthesis.[1][7][8] This document outlines protocols applicable to a small molecule inhibitor targeting viral replication.

Preclinical Mouse Models for HSV-1 Infection

The selection of an appropriate animal model is critical for evaluating the potential therapeutic efficacy of an antiviral compound. Mouse models are widely used in herpesvirus research due to their cost-effectiveness, well-characterized genetics, and the ability to mimic key aspects of human HSV infection.[9]

Cutaneous Infection Model (Zosteriform Spread)

This model is ideal for assessing the efficacy of antiviral agents against skin lesions and the spread of the virus from the periphery to the central nervous system.

Ocular Infection Model

This model is used to evaluate the effectiveness of inhibitors in treating herpetic keratitis, a significant cause of infectious blindness.

Systemic (Lethal Challenge) Infection Model

This model is employed to determine the ability of an antiviral compound to protect against disseminated herpes infection and mortality.

Experimental Protocols

Protocol 1: Cutaneous HSV-1 Infection Model

Objective: To evaluate the efficacy of "this compound" in reducing lesion severity and viral replication in a murine model of cutaneous HSV-1 infection.

Materials:

-

Virus: HSV-1 strain (e.g., KOS or McIntyre)

-

Animals: 6-8 week old female BALB/c mice

-

Inhibitor: "this compound" formulated for oral gavage or topical application

-

Control: Vehicle control, Acyclovir or Valacyclovir as a positive control[7][10]

-

Anesthetics: Isoflurane or Ketamine/Xylazine

-

Equipment: Epilator, micropipettes, oral gavage needles, calipers, sterile swabs, tissue homogenizer, qPCR machine.

Procedure:

-

Acclimatization: Acclimatize mice for at least 7 days before the experiment.

-

Hair Removal: Anesthetize mice and remove a 2x2 cm patch of hair on the flank.

-

Scarification and Infection: Lightly scratch the skin in a grid pattern using a 27-gauge needle. Apply 1 x 10^5 Plaque Forming Units (PFU) of HSV-1 in a 10 µL volume to the scarified area.

-

Treatment:

-

Begin treatment 24 hours post-infection.

-

Administer "this compound" at various doses (e.g., 10, 30, 100 mg/kg) via oral gavage twice daily for 7 days.

-

Administer the vehicle control and positive control (e.g., Acyclovir at 50 mg/kg) using the same regimen.

-

-

Monitoring and Scoring:

-

Monitor mice daily for signs of illness and mortality for 21 days.

-

Score skin lesions daily based on a 0-5 scale (0 = no lesion, 1 = redness, 2 = vesicles, 3 = ulceration, 4 = zosteriform spread, 5 = hind limb paralysis).

-

-

Viral Load Quantification:

-

On day 5 post-infection, euthanize a subset of mice from each group.

-

Collect skin tissue from the infection site and dorsal root ganglia (DRG).

-

Homogenize tissues and extract DNA.

-

Quantify viral DNA copies using qPCR targeting a specific HSV-1 gene (e.g., UL27).

-

Protocol 2: Ocular HSV-1 Infection Model

Objective: To assess the efficacy of "this compound" in preventing or reducing the severity of herpetic keratitis.

Materials:

-

Virus: HSV-1 strain (e.g., RE)

-

Animals: 6-8 week old female C57BL/6 mice

-

Inhibitor: "this compound" formulated for topical (eye drops) or systemic administration

-

Control: Vehicle control, topical Trifluridine or systemic Acyclovir as a positive control

-

Anesthetics: Isoflurane or Ketamine/Xylazine

-

Equipment: Micropipettes, slit lamp biomicroscope.

Procedure:

-

Acclimatization: Acclimatize mice for at least 7 days.

-

Corneal Scarification and Infection: Anesthetize mice. Gently scratch the corneal surface with a 30-gauge needle and apply 1 x 10^4 PFU of HSV-1 in a 2 µL volume to the eye.

-

Treatment:

-

Initiate treatment 24 hours post-infection.

-

Administer "this compound" topically (e.g., 1% solution, 5 µL per eye, 3 times daily) or systemically for 10 days.

-

Administer control treatments on the same schedule.

-

-

Monitoring and Scoring:

-

Examine eyes on days 3, 5, 7, 10, and 14 post-infection using a slit lamp.

-

Score corneal opacity and neovascularization on a 0-4 scale.

-

-

Viral Load Quantification:

-

On day 4 post-infection, collect tear films using sterile swabs.

-

Euthanize a subset of mice and collect trigeminal ganglia.

-

Determine viral titers in tear films and ganglia using plaque assay or qPCR.

-

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Efficacy of this compound in Cutaneous HSV-1 Infection Model

| Treatment Group | Mean Lesion Score (Day 7) | Viral Load in Skin (log10 copies/mg) | Viral Load in DRG (log10 copies/mg) | Survival Rate (%) |